molecular formula C10H12N4 B8528127 N4,N4-dimethylquinazoline-4,8-diamine

N4,N4-dimethylquinazoline-4,8-diamine

Cat. No.: B8528127
M. Wt: 188.23 g/mol
InChI Key: SQYLZNMEMRKNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4,N4-dimethylquinazoline-4,8-diamine is a synthetic organic compound based on the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Quinazoline derivatives are extensively investigated for their diverse biological activities. These activities often include serving as inhibitors for various enzymatic targets, such as kinase enzymes like EGFR and VEGFR, which are crucial in cancer research . Other research avenues explore their potential as antimalarial agents, for instance, by targeting processes like pyrimidine biosynthesis through inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . The specific 4,8-diamine substitution pattern, with dimethyl groups on the N4 position, suggests this compound is a designed analogue for structure-activity relationship (SAR) studies. Its core value to researchers likely lies in its potential to modulate key biological pathways, making it a valuable tool for use in biochemical assays and cell-based studies to explore new therapeutic opportunities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-N,4-N-dimethylquinazoline-4,8-diamine

InChI

InChI=1S/C10H12N4/c1-14(2)10-7-4-3-5-8(11)9(7)12-6-13-10/h3-6H,11H2,1-2H3

InChI Key

SQYLZNMEMRKNFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1C=CC=C2N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Quinazoline Diamines

Established Synthetic Routes for Substituted Quinazoline (B50416) Diamines

The synthesis of functionalized quinazoline diamines often relies on a set of established and versatile chemical reactions. These routes typically involve the stepwise functionalization of a pre-formed quinazoline core, allowing for the controlled introduction of various substituents.

Synthesis from 2,4-Dichloroquinazoline (B46505) Precursors

A prevalent and effective starting point for the synthesis of many quinazoline derivatives is the use of 2,4-dichloroquinazoline. This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are replaced by other functional groups, typically amines.

The reactivity of the two chlorine atoms is differentiated; the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. mdpi.commdpi.comresearchgate.net This inherent regioselectivity is a cornerstone of quinazoline chemistry, enabling the selective introduction of a nucleophile at the 4-position while leaving the 2-position available for subsequent modification. mdpi.comnih.gov The general synthetic sequence begins with the cyclization of anthranilic acid derivatives with urea (B33335) to form a quinazoline-2,4-dione, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2,4-dichloroquinazoline intermediate. nih.govacs.org

For the synthesis of an 8-amino substituted quinazoline, the process would logically start from a corresponding 3-amino-2-aminobenzoic acid or a protected precursor, such as a 3-nitro-2-aminobenzoic acid. The nitro group can be carried through the initial cyclization and chlorination steps and then reduced to an amine at a later stage.

Selective Amine Substitution Reactions on Quinazoline Cores

The selective substitution of amines onto the quinazoline core is a widely documented and crucial strategy. mdpi.com Taking advantage of the differential reactivity of halogenated positions, chemists can orchestrate the addition of different amines in a stepwise manner. The reaction of a 2,4-dichloroquinazoline with a primary or secondary amine consistently results in substitution at the C4 position. mdpi.comresearchgate.netdigitellinc.com

This first substitution is typically carried out under mild conditions. The resulting 4-amino-2-chloroquinazoline can then be subjected to a second amination reaction, often requiring more forcing conditions (higher temperatures or catalysis), to replace the chlorine at the C2 position, yielding an N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780). nih.govdigitellinc.com This stepwise approach allows for the synthesis of unsymmetrical diamines by using two different amine nucleophiles. digitellinc.com

Reaction Step Typical Reagents and Conditions Outcome
First Substitution (C4) Amine (e.g., dimethylamine), Solvent (e.g., EtOH, IPA), Room Temp to moderate heatSelective formation of N-substituted 2-chloroquinazoline-4-amine
Second Substitution (C2) Second Amine, Higher Temperature, Optional CatalystFormation of N²,N⁴-disubstituted quinazoline-2,4-diamine

Palladium-Catalyzed Coupling Reactions for Quinazoline Ring Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and their application in quinazoline chemistry is extensive. nih.gov These methods provide powerful tools for functionalizing the quinazoline ring at positions that are not amenable to classical SNAr reactions.

Suzuki-Miyaura Coupling : This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govmdpi.com It can be used to attach aryl or other carbon-based groups to a halogenated quinazoline core. mdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. mdpi.com

Buchwald-Hartwig Amination : This reaction is a cornerstone for forming C-N bonds. It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. rsc.org This method is particularly useful for adding amino groups to the quinazoline backbone at positions other than C2 or C4, or when direct SNAr is difficult. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and reductive elimination of the aminated product. rsc.org

Other Cross-Coupling Reactions : Other notable palladium-catalyzed reactions used in quinazoline synthesis include the Heck, Sonogashira, Negishi, and Stille couplings, which allow for the introduction of alkenyl, alkynyl, organozinc, and organostannane groups, respectively. nih.gov

Targeted Synthesis Strategies for N4,N4-Disubstituted Quinazoline Diamines

The synthesis of specifically N⁴,N⁴-disubstituted quinazoline diamines, such as N4,N4-dimethylquinazoline-4,8-diamine, requires a multi-step approach that carefully controls the introduction of each functional group. A plausible route would begin with a substituted anthranilic acid to build the core with the desired 8-amino functionality (or a precursor).

A common strategy involves the following sequence:

Starting Material : Begin with 2-amino-3-nitrobenzoic acid.

Cyclization : React with urea to form 8-nitroquinazoline-2,4(1H,3H)-dione.

Chlorination : Treat with phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-8-nitroquinazoline.

Selective C4-Amination : React with dimethylamine. Due to the higher reactivity of the C4 position, this reaction proceeds selectively to give 2-chloro-N,N-dimethyl-8-nitroquinazolin-4-amine.

Nitro Group Reduction : Reduce the nitro group at the 8-position to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This yields 2-chloro-N⁴,N⁴-dimethylquinazoline-4,8-diamine.

Dechlorination : Finally, the chlorine atom at the C2 position is removed. This can be achieved via catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which simultaneously reduces the nitro group and removes the chloro group, or in a separate reductive dechlorination step.

This targeted approach ensures the correct placement of the dimethylamino group at C4 and the primary amino group at C8. nih.govacs.org

Optimization of Reaction Conditions and Yields in Quinazoline Diamine Synthesis

Achieving high yields and purity in the synthesis of quinazoline diamines requires careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, temperature, catalyst, and base.

For nucleophilic substitution reactions on dichloroquinazolines, the solvent plays a critical role. Alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used. The reaction temperature is also crucial; the first substitution at C4 can often be performed at room temperature or with gentle heating, while the second substitution at C2 typically requires higher temperatures to proceed at a reasonable rate. mdpi.comnih.gov

In palladium-catalyzed reactions, the choice of ligand for the palladium center is paramount for achieving high catalytic activity and selectivity. rsc.org Different phosphine-based ligands can be screened to find the optimal one for a specific transformation. The base used in these reactions (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is also a critical variable that must be optimized to facilitate the catalytic cycle. mdpi.comrsc.org Researchers often perform systematic screenings of these parameters to identify the ideal conditions that maximize product yield while minimizing side reactions. acs.orgresearchgate.net

Parameter Influence on Reaction Commonly Tested Variables
Solvent Affects solubility of reactants and can influence reaction rates.Toluene, Dioxane, DMF, Ethanol, Isopropanol
Temperature Controls the rate of reaction; higher temperatures can overcome activation barriers but may lead to side products.Room Temperature to >100 °C
Catalyst/Ligand The choice of metal and ligand determines the efficiency and selectivity of cross-coupling reactions.Pd(OAc)₂, Pd(dppf)Cl₂, various phosphine (B1218219) ligands
Base Essential for many coupling reactions (e.g., to neutralize acids formed or assist in transmetalation).K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N

Chromatographic and Crystallographic Techniques for Purification and Isolation of Quinazoline Diamines

Following chemical synthesis, the target compound must be isolated from the reaction mixture and purified. For quinazoline diamines, standard techniques in organic chemistry are employed.

Chromatography : Column chromatography is the most common method for purification. The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. By carefully selecting the solvent system (e.g., mixtures of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol), compounds with different polarities can be separated, allowing for the isolation of the desired product in high purity.

Crystallography : Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

For unambiguous structure determination, single-crystal X-ray crystallography is the definitive method. This technique provides a precise three-dimensional map of the atoms in the molecule, confirming its connectivity and stereochemistry. It is often used to characterize key intermediates or final products in a synthetic sequence. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural characterization in solution. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Quinazoline Diamines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quinazoline (B50416) Diamine Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like N4,N4-dimethylquinazoline-4,8-diamine, a combination of one-dimensional (1H and 13C) and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (1H NMR) Data Interpretation

The 1H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring, the protons of the dimethylamino group, and the protons of the primary amino group.

Aromatic Region: The protons on the benzene (B151609) ring portion of the quinazoline core (H-5, H-6, and H-7) would typically appear in the downfield region, likely between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would depend on their relative positions and the electronic effects of the amino and dimethylamino substituents. The proton at position 2 (H-2) would likely be a singlet in the aromatic region.

Dimethylamino Group: The six protons of the N,N-dimethyl group at the C-4 position would be expected to appear as a sharp singlet in the upfield region, typically around δ 3.0-3.5 ppm. The equivalence of these protons leads to a single, integrated signal.

Amino Group: The two protons of the primary amino group at the C-8 position would likely appear as a broad singlet. Its chemical shift can vary over a wide range depending on the solvent, concentration, and temperature, but might be expected in the region of δ 4.0-6.0 ppm.

Expected 1H NMR Data

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
H-2 8.0 - 8.5 Singlet 1H
Aromatic CH (H-5, H-6, H-7) 7.0 - 8.0 Multiplets (e.g., d, t, dd) 3H
-NH2 (at C-8) 4.0 - 6.0 Broad Singlet 2H

Carbon Nuclear Magnetic Resonance (13C NMR) Data Analysis

The 13C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments.

Aromatic and Heterocyclic Carbons: The carbon atoms of the quinazoline ring would resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbons directly attached to nitrogen atoms (C-2, C-4, C-8a, and C-4a) would be expected at the lower field end of this range.

Dimethylamino Carbon: The two equivalent methyl carbons of the dimethylamino group would produce a single signal in the upfield region, likely around δ 40-50 ppm.

Expected 13C NMR Data

Carbon Expected Chemical Shift (ppm)
C-2, C-4, C-8a 150 - 165
C-5, C-6, C-7, C-8, C-4a 110 - 140

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons on the aromatic ring. For instance, correlations between H-5, H-6, and H-7 would confirm their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the quinazoline ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C10H12N4), the exact molecular weight would be calculated from the sum of the atomic masses of its constituent atoms. The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]+ or [M+H]+) that corresponds to this calculated value, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be influenced by the stability of the quinazoline ring system. Common fragmentation pathways might involve the loss of methyl groups from the dimethylamino substituent or the loss of the entire dimethylamino group. The fragmentation of the quinazoline ring itself could also occur, leading to characteristic daughter ions.

Expected Mass Spectrometry Data

Ion Description Expected m/z
[M+H]+ Protonated Molecular Ion 189.1135
[M-CH3]+ Loss of a methyl group ~174

Infrared (IR) Spectroscopy for Functional Group Identification in Quinazoline Diamines

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methyl groups, and the C=N and C=C bonds of the quinazoline ring system.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm-1) Description
N-H Stretch (primary amine) 3300 - 3500 Two bands, medium to weak
C-H Stretch (aromatic) 3000 - 3100 Sharp, weak to medium
C-H Stretch (aliphatic) 2850 - 3000 Medium to strong
C=N and C=C Stretch (aromatic) 1500 - 1650 Multiple sharp bands

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The quinazoline ring system is a chromophore that absorbs UV light. The presence of the amino and dimethylamino groups, which are auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinazoline.

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorptions in the UV region, characteristic of the π → π* transitions of the aromatic system.

X-ray Crystallography for Solid-State Structural Analysis of Quinazoline Diamine Derivatives

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which a detailed molecular structure can be reconstructed.

A pertinent example is the crystal structure of N4-(3-Bromophenyl)quinazoline-4,6-diamine. nih.gov In this derivative, the quinazoline core, consisting of fused benzene and pyrimidine (B1678525) rings, is nearly planar. nih.gov The dihedral angles between the rings are reported to be minimal, indicating a high degree of planarity for the fused system. nih.gov This planarity is a common feature in many aromatic heterocyclic systems and influences the molecule's ability to participate in π–π stacking interactions.

The crystallographic data obtained for derivatives like N4-(3-Bromophenyl)quinazoline-4,6-diamine provides a valuable model for understanding the potential solid-state structure of this compound. It is anticipated that the quinazoline core would exhibit a similar planarity, and the dimethylamino and amino substituents would influence the pattern of intermolecular hydrogen bonding and crystal packing.

Interactive Data Table: Crystallographic Data for a Representative Quinazoline Diamine Derivative nih.gov

Structure Activity Relationship Sar Investigations of Quinazoline Diamines

Elucidating Substituent Effects on the Quinazoline (B50416) Nucleus

Influence of N2 Substitutions on Quinazoline Diamine Biological Activity

Substitutions at the N2 position of the quinazoline-2,4-diamine (B158780) scaffold have been shown to be a significant driver of biological activity. In studies on antileishmanial agents, it was discovered that having a benzyl (B1604629) group at the N2 position is more favorable for activity compared to having it at the N4 position. nih.govnih.gov For instance, N2-benzylquinazoline-2,4-diamines were found to be at least twice as potent against L. donovani as their N4-benzyl counterparts. nih.gov

Further investigations into N2 substituents revealed that replacing an isopropyl group with smaller alkyl groups containing trifluoro or hydroxyl functionalities, such as in 2,2,2-trifluoroethyl or alcohol derivatives, led to a significant decrease in potency against both L. donovani and L. amazonensis. nih.gov In the context of antibacterial activity against multidrug-resistant Acinetobacter baumannii, the most potent compounds also featured an N2-benzyl moiety, underscoring the importance of this particular substitution for biological efficacy. preprints.org

Impact of N4 Substitutions on Quinazoline Diamine Biological Activity

The N4 position of the quinazoline diamine core also plays a crucial role in defining the molecule's interaction with its biological targets. Research on antileishmanial compounds showed that various N4-monosubstituted or N4-disubstituted alkyl groups of differing sizes and polarities did not confer a potency advantage over the reference compound, N4-furfuryl-N2-isopropyl-quinazoline-2,4-diamine. nih.gov However, replacing the furfuryl and isopropyl groups at the N4 and N2 positions with two benzyl or two n-butyl groups resulted in analogs with increased potency. nih.gov

In the development of antibacterial agents, N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and evaluated. acs.org For activity against A. baumannii, an N4-methyl group was found to be optimal when paired with an N2-benzyl moiety. preprints.org The presence of amine groups at both the N2 and N4 positions has been noted as being beneficial for the inhibition of adenosine/guanosine nucleoside ribohydrolase (AGNH) in Trichomonas vaginalis. drugdesign.org

Role of Benzenoid Ring Modifications on Quinazoline Diamine Biological Activity

Modifications on the benzenoid portion of the quinazoline nucleus offer another avenue for optimizing biological activity by altering the steric and electronic properties of the molecule. nih.govnih.gov Systematic substitution on this ring has yielded compounds with EC50 values in the submicromolar to single-digit micromolar range against L. donovani. nih.govnih.gov

For instance, among chloro-substituted analogs, those with substitutions at the 7- and 8-positions displayed activity comparable to the unsubstituted reference compound, while 5- and 6-chloro analogs were less potent. nih.gov In contrast, most methyl- and methoxy-substituted quinazolines showed a modest improvement in potency. nih.gov The position of these substituents had a differing impact on potency depending on the group; for methoxy-substituted compounds, the order of increasing potency was 8 < 7 < 5 ≈ 6, whereas for methyl-substituted analogs, the order was 8 ≈ 6 < 7 ≈ 5. nih.govnih.gov Specifically, a 7-methoxyquinazoline (B158907) was identified as the most potent analog in this subseries against L. donovani. nih.gov For antibacterial activity against A. baumannii, substitutions at the 6-position with a halide or an alkyl group were found to be more effective than substitutions at the 7-position. preprints.org

Effect of Benzenoid Ring Substitution on Antileishmanial Activity against L. donovani
CompoundSubstituentPositionEC50 (nM)Potency vs. Reference
Reference--2500-
Analog 1Cl5>5000Less Potent
Analog 2Cl6>5000Less Potent
Analog 3Cl72500On Par
Analog 4Cl82500On Par
Analog 5CH37<2500More Potent
Analog 6OCH37740Most Potent

Application of the Topliss Operational Scheme and Analog Design Strategies

In the systematic exploration of quinazoline diamines, the Topliss operational scheme has been a valuable tool for guiding analog design. nih.govnih.gov This methodical approach was employed to investigate the impact of substitutions on the benzenoid ring. nih.gov Starting with an active parent compound, new analogs were synthesized by introducing substituents with varying electronic and steric properties at different positions (5, 6, 7, and 8). nih.govnih.gov

Specifically, chlorine (an electron-withdrawing group), a methyl group (an electron-donating group), and a methoxy (B1213986) group (an electron-donating and resonance-capable group) were used to probe the benzenoid ring. nih.gov This strategy allows for a rational exploration of the SAR, helping to determine whether electronic or steric factors are more influential at a particular position. The results from these systematic modifications guide the design of subsequent analogs, optimizing the path to more potent compounds without the need for synthesizing an exhaustive library. nih.govnih.gov

Strategic Use of Isosteric and Bioisosteric Replacements in Quinazoline Diamine Design

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. This approach involves substituting a functional group with another that has similar physical and chemical characteristics, with the aim of improving potency, selectivity, or metabolic stability.

Molecular Mechanism of Action Studies for Quinazoline Diamine Analogs

Identification and Validation of Specific Molecular Targets

The therapeutic effects of quinazoline (B50416) diamine analogs are rooted in their ability to interact with specific biological macromolecules. Extensive research has been dedicated to identifying and validating these molecular targets, which primarily include enzymes, proteins involved in signaling pathways, and nucleic acid structures.

Quinazoline derivatives have been identified as potent inhibitors of several key enzymes implicated in disease progression.

Dihydrofolate Reductase (DHFR): Certain 2,4-diaminoquinazoline derivatives have been synthesized and evaluated as inhibitors of DHFR. nih.gov This enzyme is a crucial target in cancer and infectious diseases. Studies have shown that lipophilic 5-substituted analogues can bind more effectively to mutant DHFR than to the wild-type enzyme, suggesting a potential strategy to overcome drug resistance. nih.gov N2,N4-disubstituted quinazoline-2,4-diamines have also been investigated as DHFR inhibitors in the context of antileishmanial activity. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR) Kinase: The quinazoline scaffold is a cornerstone for many EGFR inhibitors used in cancer therapy, such as gefitinib (B1684475) and erlotinib. nih.govfrontiersin.org These compounds typically act as ATP-competitive inhibitors, targeting the kinase domain of EGFR. frontiersin.orgjbuon.com Research has also focused on developing allosteric inhibitors to overcome resistance mutations like T790M and C797S, which can render first-generation inhibitors ineffective. nih.gov

Tyrosine Kinases: Beyond EGFR, quinazoline derivatives have been developed as inhibitors for a broader range of tyrosine kinases. nih.gov Members of the Janus tyrosine kinase (JAK) family, which are essential for cytokine receptor signaling, have been targeted with 2,8-diamino-quinazolines for potential asthma treatment. researchgate.net

Phosphodiesterase 5 (PDE5): Some N2,N4-disubstituted quinazoline 2,4-diamines have been designed as PDE5 inhibitors, showing potential as vasodilators. bohrium.com

The inhibitory activity of various quinazoline analogs against different enzymes is summarized below.

Compound ClassTarget EnzymeTherapeutic AreaKey Findings
2,4-Diamino-5-substituted-quinazolinesDihydrofolate Reductase (DHFR)CancerPreferential binding to mutant DHFR over wild-type. nih.gov
4-AnilinoquinazolinesEGFR Tyrosine KinaseCancerATP-competitive inhibition; basis for drugs like gefitinib. nih.govfrontiersin.org
QuinazolinonesEGFR Tyrosine Kinase (mutant)CancerDeveloped as allosteric inhibitors to overcome resistance. nih.gov
2,8-Diamino-quinazolinesJanus Tyrosine Kinases (JAK)Inflammation/AsthmaPotent inhibition of JAK1, JAK2, and JAK3. researchgate.net
N2,N4-disubstituted quinazoline 2,4-diaminesPhosphodiesterase 5 (PDE5)CardiovascularPotential for vasodilation. bohrium.com
2,4-Diamino-quinazolinesWnt Signaling (via LEF1)CancerInhibition of β-catenin–TCF/LEF pathway. nih.gov

The interaction of quinazoline diamines with non-enzymatic proteins is critical to their mechanism of action, particularly in the modulation of signaling pathways.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. genome.jp Certain quinazoline derivatives have been identified as potent inhibitors of NF-κB activation. researchgate.netencyclopedia.pub For instance, the compound QNZ (EVP4593), a 4,6-diaminoquinazoline derivative, blocks NF-κB signaling at nanomolar concentrations, although its precise molecular target remains under investigation. encyclopedia.pub The mechanism may involve interference with upstream kinases in the pathway. nih.gov

Retinoblastoma Binding Protein 4 (RBBP4): RBBP4 is a component of several chromatin-remodeling and modifying complexes, such as NuRD and PRC2, and is implicated in various cancers. biorxiv.orgbiorxiv.org Through screening, ortho-dimethoxy quinazoline derivatives have been discovered as the first antagonists of RBBP4. biorxiv.orgbiorxiv.org These small molecules act by competitively displacing peptide ligands from the central cavity of the RBBP4 WD40 domain, thereby disrupting its protein-protein interactions. biorxiv.orgnih.govnih.gov

In addition to proteins, specific nucleic acid structures have emerged as targets for quinazoline diamine analogs.

G-quadruplex DNA Stabilization: G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as telomeres and oncogene promoters. nih.gov Stabilization of these structures can inhibit the activity of enzymes like telomerase and repress oncogene transcription, making them attractive anticancer targets. researchgate.net A series of 2,4-disubstituted quinazoline derivatives have been shown to be highly selective ligands that bind to and stabilize telomeric G-quadruplex DNA. researchgate.netnih.gov The planar quinazoline core is thought to interact with the G-quartets through π-π stacking, and the nature of the side chains influences binding affinity and selectivity over duplex DNA. researchgate.netdiva-portal.org

Research highlights the specific interactions of quinazoline analogs with G-quadruplex DNA.

Quinazoline AnalogG-Quadruplex TargetMethod of StudyKey Finding
2,4-Disubstituted quinazolinesTelomeric G4 DNAFRET, CD, SPR, NMRHigh selectivity for G-quadruplex over duplex DNA. researchgate.net
Pyridine (B92270) bis-quinazoline derivativesG4 DNAFRET, FID, CD, NMRStrong G4 stabilization with dissociation constants in the nanomolar range. nih.gov
Quinazoline-pyrimidine ligandsc-MYC G4 DNA2D-NMRBinding primarily affects the exposed 5' and 3' G-tetrads. diva-portal.org

Analysis of Cellular Pathway Modulation by Quinazoline Diamines

By engaging with their specific molecular targets, quinazoline diamines can modulate complex cellular signaling pathways.

The inhibition of the NF-κB pathway by quinazoline derivatives like QNZ has profound cellular effects. encyclopedia.pub This pathway's activation involves the degradation of IκB inhibitors and the nuclear translocation of NF-κB dimers to regulate gene transcription. nih.gov By blocking this pathway, these compounds can suppress the expression of pro-inflammatory and anti-apoptotic genes, which is beneficial in treating cancer and inflammatory diseases. researchgate.netencyclopedia.pub

The Wnt/β-catenin signaling pathway is another critical pathway in development and cancer that can be modulated by these compounds. The 2,4-diamino-quinazoline (2,4-DAQ) has been shown to be a selective inhibitor of Lymphoid Enhancer Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway. nih.govnih.gov By inhibiting Lef1, 2,4-DAQ suppresses the expression of Wnt target genes, leading to the inhibition of cancer cell growth and invasion. nih.govnih.gov

Furthermore, novel quinazoline derivatives have been shown to modulate Th2 cytokine-mediated signaling . mdpi.com By inhibiting the IL-4/IL-13-STAT6 signaling pathway, these compounds can suppress the expression of inflammatory mediators, suggesting their potential in treating allergic diseases like atopic dermatitis. mdpi.com

Distinction Between Allosteric and Orthosteric Binding Mechanisms

The mechanism by which a ligand binds to its target protein can be broadly classified as either orthosteric or allosteric.

Orthosteric Binding: This is the conventional binding mode where a ligand binds to the primary, active site of a protein, also known as the orthosteric site. nih.gov This is often the binding site of the endogenous substrate or ligand. Orthosteric inhibitors typically function by competing directly with the endogenous ligand. researchgate.net Many quinazoline-based EGFR inhibitors, such as gefitinib, are orthosteric, competing with ATP for binding in the kinase domain. nih.govfrontiersin.org

Allosteric Binding: An allosteric ligand binds to a site on the protein that is topographically distinct from the orthosteric site. nih.gov This binding event induces a conformational change in the protein, which modulates the activity of the orthosteric site. nih.gov Allosteric modulators can be advantageous as they may offer higher selectivity and a "ceiling effect," making them potentially safer. nih.govfrontiersin.org In the context of quinazolines, the development of quinazolinone-based allosteric EGFR inhibitors is a key strategy to combat resistance to orthosteric drugs caused by mutations in the ATP-binding pocket. nih.gov Some ligands may even exhibit dual binding, occupying both orthosteric and allosteric sites simultaneously. wustl.edu

Computational Chemistry and Cheminformatics in Quinazoline Diamine Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about ligand-protein interactions. In the context of quinazoline (B50416) derivatives, docking studies have been instrumental in elucidating their binding modes with various protein targets, such as kinases like the Epidermal Growth Factor Receptor (EGFR) and Janus kinase 2 (JAK2). nih.govderpharmachemica.com

For a compound like N4,N4-dimethylquinazoline-4,8-diamine, molecular docking simulations would aim to predict how the quinazoline core and its substituents interact with the amino acid residues in the active site of a target protein. Key interactions typically observed for quinazoline scaffolds include hydrogen bonds formed by the nitrogen atoms in the quinazoline ring and hydrophobic interactions with nonpolar residues. nih.gov The dimethylamino group at the N4 position and the amino group at the C8 position of this compound would be of particular interest in these simulations to understand their contribution to binding affinity and selectivity.

A hypothetical docking study of this compound into a kinase active site might reveal the interactions summarized in the table below.

Functional Group Potential Interaction Type Interacting Residues (Hypothetical)
Quinazoline Coreπ-π stacking, Hydrophobic interactionsPhenylalanine, Leucine, Valine
N1 and N3 of QuinazolineHydrogen bond acceptorLysine, Aspartate
N4-dimethylamino groupVan der Waals interactionsAlanine, Proline
C8-amino groupHydrogen bond donor/acceptorSerine, Threonine, Glutamate

These predicted interactions help in understanding the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Assessment

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes and stability of the complex over time. MD simulations have been employed to study quinazoline derivatives to assess the stability of their binding modes and to calculate binding free energies. researchgate.net

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. This can reveal:

Conformational Stability: Whether the initial docked pose is maintained or if the ligand undergoes significant conformational changes.

Interaction Stability: The persistence of key hydrogen bonds and hydrophobic interactions identified in docking.

Binding Free Energy: More accurate estimation of the binding affinity through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

These simulations provide a more rigorous assessment of a compound's potential as an inhibitor and can help differentiate between compounds with similar docking scores.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For quinazoline derivatives, QSAR studies have been crucial in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity against specific targets. nih.govfrontiersin.orgnih.govfrontiersin.org

A QSAR model for a series of quinazoline-4,8-diamines, including this compound, would involve:

Data Collection: Assembling a dataset of compounds with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, a hypothetical QSAR model might indicate that electron-donating groups at the C8 position and small, hydrophobic groups at the N4 position enhance activity.

Descriptor Type Example Descriptor Potential Impact on Activity (Hypothetical)
ElectronicHammett constant (σ)Positive correlation might indicate electron-withdrawing groups are favored.
StericMolar Refractivity (MR)An optimal range may suggest a specific binding pocket size.
HydrophobicLogPA positive correlation could suggest the importance of hydrophobic interactions.
TopologicalWiener IndexMay relate to molecular branching and overall shape.

Electrostatic Potential (ESP) Mapping and Rational Pharmacophore Development

Electrostatic potential (ESP) maps are valuable tools that illustrate the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.netphyschemres.orgchemrxiv.org This information is critical for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions, which are key to ligand-protein recognition. For quinazoline derivatives, ESP maps can guide the design of compounds with improved electrostatic complementarity to their target's active site. researchgate.net

The ESP map of this compound would likely show negative potential around the nitrogen atoms of the quinazoline ring, indicating their role as hydrogen bond acceptors. The amino group at C8 would present both hydrogen bond donor and acceptor capabilities. This information is foundational for developing a pharmacophore model, which is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.

Virtual Screening and In Silico Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org This approach has been successfully applied to discover novel quinazoline-based inhibitors. nih.govderpharmachemica.comresearchgate.net A virtual screening campaign for a target of interest might involve docking a large chemical library against the target's binding site and ranking the compounds based on their predicted binding affinity.

Once initial "hit" compounds are identified, in silico lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net For a hit compound like this compound, these strategies could involve:

Structure-based design: Using the docked pose to guide modifications that enhance interactions with the target. For example, if a specific pocket in the active site is unoccupied, a substituent could be added to the quinazoline core to fill this space and increase affinity.

Ligand-based design: If the target structure is unknown, a pharmacophore model can be developed based on known active compounds and used to guide modifications.

ADMET prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of proposed analogs, helping to prioritize compounds with favorable drug-like properties. nih.gov

Through these iterative cycles of computational design and experimental validation, the properties of the initial hit can be progressively improved to yield a lead candidate for further development.

Development of Quinazoline Diamine Derivatives for Specialized Research Applications

Design and Synthesis of Fluorescent Probes Utilizing Quinazoline (B50416) Diamine Scaffolds

The inherent photophysical properties of the quinazoline scaffold have made it an attractive framework for the development of novel fluorescent probes. Researchers have capitalized on the "donor-acceptor" architecture, where the quinazoline moiety typically serves as the electron acceptor, to create a range of fluorescent molecules with tunable emissions. researchgate.netrsc.org By strategically introducing various electron-donating amino groups at different positions on the quinazoline ring, it is possible to modulate the fluorescent properties of the resulting compounds. rsc.org

A notable example is the serendipitous discovery of N4-phenylquinazoline-4,6-diamine as a fluorescent scaffold exhibiting "turn-on" characteristics. researchgate.netsnu.ac.kr This finding spurred the synthesis of a series of derivatives to enhance its photophysical properties. A systematic correlation was established between the electron density of the phenyl substituent and the fluorescence intensity of the molecule. researchgate.netsnu.ac.kr This rational design approach led to the development of N4-dichlorophenylquinazoline-4,6-diamine, a promising fluorophore for various biological applications. researchgate.netsnu.ac.kr To demonstrate its utility, this scaffold was further modified to create a formaldehyde (B43269) (FA) fluorescent sensor, which successfully visualized FA levels in living HeLa cells. researchgate.netsnu.ac.kr

The versatility of the quinazoline diamine scaffold is further highlighted by its incorporation into probes for specific biological targets. For instance, quinazoline derivatives have been conjugated with fluorophores like coumarin (B35378) and fluorescein (B123965) to create small-molecule fluorescent probes for α1-Adrenergic Receptors (α1-ARs). nih.gov These probes were designed with a pharmacophore for α1-AR recognition and a fluorophore for visualization, demonstrating high affinity and excellent potential for subcellular localization imaging. nih.gov

In a different application, a nopinone-based quinazolin-2-amine fluorescent probe was synthesized for the selective detection of Cu2+ ions. researchgate.net This probe exhibited a high selective fluorescence quenching response to Cu2+ and was sensitive enough to detect it in various environmental water samples and even in living zebrafish. researchgate.net

The synthesis of these fluorescent probes often involves well-established chemical reactions. For example, the probes for α1-ARs were synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and amide condensation, which are known for their mild conditions and high yields. nih.gov

Table 1: Examples of Quinazoline Diamine-Based Fluorescent Probes and Their Applications
Scaffold/Probe NameDesign PrincipleApplicationKey Findings
N4-phenylquinazoline-4,6-diamine derivativesDonor-Acceptor; Tuning of phenyl substituent electron densityGeneral fluorescent scaffold; Formaldehyde (FA) sensing in live cellsFluorescence intensity correlates with the electronic properties of the phenyl group; enabled visualization of FA in HeLa cells. researchgate.netsnu.ac.kr
Quinazoline-coumarin/fluorescein conjugatesPharmacophore-Fluorophore conjugationImaging of α1-Adrenergic Receptors (α1-ARs)Demonstrated high affinity for α1-ARs and suitability for subcellular imaging. nih.gov
Nopinone-based quinazolin-2-amineSelective quenching by Cu2+Detection of Cu2+ ionsHigh selectivity and sensitivity for Cu2+ in environmental and biological samples. researchgate.net

Ligand Design for Specific Receptors and Enzymes

The structural versatility of the quinazoline diamine core has been extensively exploited in the design of ligands targeting specific biological macromolecules, including G protein-coupled receptors (GPCRs), enzymes, and non-canonical DNA structures.

MCHR1 Antagonists

Melanin-concentrating hormone receptor 1 (MCHR1) is a GPCR implicated in the regulation of energy homeostasis, making it a potential target for the treatment of obesity. nih.govmdpi.com Researchers have designed and optimized a novel series of quinazoline derivatives as potent MCHR1 antagonists. nih.govnih.gov Through detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies, lead compounds were identified and optimized for biological activity, solubility, and metabolic stability. nih.govresearchgate.net Homology models of human MCHR1 were used to guide the design of these antagonists, leading to the development of candidates with proven in vivo efficacy for weight loss in diet-induced obesity (DIO) models. nih.govresearchgate.net

G4-Ligands

G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of oncogenes like c-MYC. diva-portal.orgnih.gov Stabilization of these structures with small molecules has emerged as a promising anti-cancer strategy. nih.gov Quinazoline-based scaffolds have proven effective in this regard.

A series of 2,4-disubstituted quinazoline derivatives were found to be a new class of highly selective ligands for telomeric G-quadruplex DNA. researchgate.net These compounds were shown to recognize and stabilize G-quadruplex structures with high selectivity over duplex DNA. researchgate.net Further studies have explored quinazoline-pyrimidine and pyridine (B92270) bis-quinazoline derivatives as selective G4 DNA stabilizers. diva-portal.orgnih.gov The design of these ligands often involves a central aromatic core with side chains that enhance binding affinity and selectivity. For instance, the introduction of amine side chains to a pyridine-bis-quinazoline central fragment was shown to be critical for G4 stabilization, with propylamine (B44156) linkers demonstrating superior performance. nih.gov These ligands exhibited strong G4 stabilization, with dissociation constants in the nanomolar range, and induced minimal conformational changes in the G4 DNA upon binding. nih.gov

Table 2: Quinazoline-Based G4-Ligands and Their Properties
Ligand ClassTarget G4 StructureKey Design FeatureObserved Effect
2,4-disubstituted quinazolinesTelomeric G-quadruplex"Imitative" tetracyclic aromatic systemHigh selectivity for G-quadruplex over duplex DNA. researchgate.net
Quinazoline-pyrimidine derivativesG-quadruplex DNAAmine side chains on a central fragmentIncreased G4 ligand efficiency and selective killing of pancreatic cancer cells. diva-portal.org
Pyridine bis-quinazoline derivativesParallel and hybrid G4 topologiesAliphatic amine side chains (e.g., propylamine)Strong G4 stabilization (ΔTm > 20 °C) and nanomolar dissociation constants. nih.gov

RBBP4 Antagonists

Retinoblastoma Binding Protein 4 (RBBP4) is a nuclear protein that is a component of several chromatin-modifying complexes, including the Nucleosome Remodeling and Deacetylase (NuRD) and Polycomb Repressive Complex 2 (PRC2). biorxiv.orgbiorxiv.org It is implicated in various cancers and represents a potential drug target. biorxiv.orgbiorxiv.org

Future Perspectives and Emerging Research Avenues in Quinazoline Diamine Chemistry

Exploration of Novel Substitution Patterns for Enhanced Potency and Selectivity

The biological activity of quinazoline (B50416) derivatives is intricately linked to the substitution patterns around the core structure. biomedres.us Future research will continue to systematically explore novel substitutions to optimize potency and selectivity for various therapeutic targets. Structure-activity relationship (SAR) studies have already provided a foundational understanding of how different functional groups at various positions influence activity. rsc.org

Key positions on the quinazoline ring where substitutions have shown significant effects include:

C6 and C7 Positions: The benzenoid portion of the quinazoline ring offers significant opportunities for modification. Electron-rich substituents or halogens at the C6 position are known to enhance antibacterial potency. nih.gov Studies on N²,N⁴-disubstituted quinazoline-2,4-diamines targeting Acinetobacter baumannii found that substitution at the 6-position with a bromo or a methyl group was more beneficial for activity than similar substitutions at the 7-position. nih.gov The unsubstituted N²-benzyl-N⁴-methylquinazoline-2,4-diamine was found to be inactive, highlighting the importance of substitution on the benzenoid ring for this particular activity. nih.gov

C8 Position: Substitution at the C8 position is also a promising avenue. For example, research has suggested that incorporating a phenyl ring at the eighth position can improve the anti-cancer potency of the quinazoline entity. nih.gov

The systematic exploration of these substitution patterns, aided by computational modeling, will allow for the fine-tuning of interactions with biological targets, leading to the development of more potent and selective drug candidates.

PositionType of SubstituentObserved EffectTarget/Activity
C4 Substituted AminesDevelopment of lipophilic character is desired for novel inhibitory affinity. nih.govGeneral Inhibitory Activity
C6 Halogens, Electron-rich groupsAssists in potency against bacteria. nih.govAntibacterial
C6 Bromo, MethylMore beneficial for activity than 7-substitution. nih.govAnti-A. baumannii
C8 Phenyl ringPossesses improved anti-cancer potency. nih.govAnticancer

Integration of Advanced Synthetic Methodologies and Flow Chemistry in Quinazoline Diamine Production

The synthesis of quinazoline derivatives is evolving from traditional batch methods to more advanced and sustainable techniques. nih.govnih.gov The integration of methodologies like microwave-promoted synthesis and, notably, flow chemistry, is set to revolutionize the production of these compounds. nih.gov

Flow chemistry, or continuous flow processing, performs chemical reactions in a continuously flowing stream. mdpi.com This approach offers several advantages over conventional batch processing, including:

Enhanced Safety: Better control over reaction parameters such as temperature and pressure, which is particularly beneficial for highly exothermic or hazardous reactions.

Improved Efficiency and Yield: Precise control over stoichiometry and residence time can lead to higher yields and purities. mdpi.com

Scalability: Scaling up production is more straightforward, often by simply extending the operation time or using larger reactors, without the need for extensive re-optimization. researchgate.net

Reproducibility: Automated control minimizes human error and ensures high reproducibility between batches. uc.pt

The application of flow chemistry has been demonstrated for the synthesis of various heterocyclic compounds, including quinolines and pyrazoles. mdpi.comresearchgate.net For instance, a continuous photochemical process has been developed for quinoline (B57606) synthesis with throughputs of over one gram per hour. researchgate.net Similarly, multi-step flow processes have been designed for the synthesis of complex molecules like quinoxaline (B1680401) derivatives. uc.pt The adoption of such technologies for the synthesis of N4,N4-dimethylquinazoline-4,8-diamine and other complex quinazoline diamines could streamline their production, making them more accessible for extensive biological evaluation and future development. google.com

Application of Artificial Intelligence and Machine Learning Approaches in Quinazoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. ijettjournal.orgijirt.org These computational tools can analyze vast and complex datasets to accelerate various stages of the process, from target identification to lead optimization. nih.govmdpi.com For quinazoline-based drug discovery, AI and ML can be applied in several key areas:

Virtual Screening and Target Identification: ML algorithms can screen massive virtual libraries of quinazoline derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov This significantly reduces the time and cost associated with high-throughput screening.

Predictive Modeling (ADME/T): AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of novel quinazoline compounds based on their chemical structures. nih.gov This allows researchers to prioritize candidates with favorable pharmacokinetic profiles early in the discovery pipeline, reducing late-stage failures. nih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new quinazoline-based molecules with desired properties. nih.gov These models can learn the underlying patterns from known active compounds to generate novel structures optimized for specific targets. mdpi.com

Lead Optimization: ML can guide the chemical synthesis process by predicting how structural modifications to a lead quinazoline compound will affect its activity and properties. nih.gov This data-driven approach can make the lead optimization cycle more efficient than traditional trial-and-error methods. nih.gov

The integration of AI and ML into the quinazoline research workflow promises to shorten discovery timelines and increase the success rate of developing new therapeutic agents. ijirt.org

Development of Multi-Targeted Ligand Design Strategies for Complex Biological Systems

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govrsc.org Consequently, there is a growing interest in developing multi-targeted ligands—single molecules designed to interact with multiple biological targets simultaneously. nih.gov The quinazoline scaffold is well-suited for this approach due to its structural versatility, which allows for the incorporation of different pharmacophoric features. rsc.org

Recent research has demonstrated the potential of quinazoline derivatives as multi-targeting agents:

Cancer Therapy: Quinazoline-based compounds have been designed as potent inhibitors of both microtubule dynamics and multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov This dual action can attack cancer through both cytotoxic and antiangiogenic mechanisms, potentially leading to more effective tumor growth inhibition. nih.gov

Alzheimer's Disease (AD): The multifaceted nature of AD has prompted the exploration of quinazoline scaffolds as multi-targeting agents. nih.gov For example, derivatives have been designed and evaluated for their ability to inhibit both human cholinesterases (hChE) and β-secretase (hBACE-1), two key enzymes in AD pathology. nih.gov

The molecular hybridization of the quinazoline core with other biologically active pharmacophores is a key strategy in this area. rsc.org This approach can synergize biological activity and enable interaction with multiple targets, potentially overcoming drug resistance and improving therapeutic outcomes in complex diseases. rsc.org

Q & A

Q. What are the most reliable synthetic routes for preparing N4,N4-dimethylquinazoline-4,8-diamine, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic aromatic substitution or electrochemical oxidative cyclization. For nucleophilic routes, reacting 4,7-dichloroquinazoline with dimethylamine in a polar aprotic solvent (e.g., DMF) under reflux with a base like K₂CO₃ yields the target compound . Electrochemical methods using aluminum/carbon electrodes and acetic acid as an electrolyte enable oxidative cyclization of 2-aminobenzamides at room temperature, producing quinazolin-4(3H)-one derivatives efficiently . Optimization includes controlling temperature (80–120°C for thermal methods) and electrolyte pH for electrochemical approaches.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H, 13C^13C, and 19F^19F-NMR (if fluorinated analogs are synthesized) to confirm substitution patterns and purity .
  • HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns .
  • X-ray crystallography : Determines crystal structure and hydrogen-bonding interactions, as demonstrated in similar platinum-coordinated quinazoline derivatives .

Q. How does the dimethylamino group at the N4 position influence the compound’s reactivity?

The dimethylamino group enhances electron density at the quinazoline core, facilitating electrophilic substitution reactions. It also stabilizes intermediates during redox reactions, as seen in oxidation studies of quinazoline derivatives to N-oxides using KMnO₄ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for N4,N4-dimethylquinazoline derivatives?

Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). For example, electrochemical methods achieve higher yields (70–90%) at room temperature compared to thermal routes (50–65% at 100°C). Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., pH, current density) and minimize batch-to-batch variability .

Q. What computational methods predict the interaction of this compound with biological targets like kinases?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict binding affinity. Molecular docking studies, guided by crystallographic data from similar enzyme-inhibitor complexes (e.g., MPS1 kinase inhibitors ), can identify key binding residues. Free-energy perturbation (FEP) methods refine binding energy estimates .

Q. How do structural modifications at the 4- and 8-positions affect the compound’s enzyme inhibition profile?

Substitutions at these positions modulate steric and electronic interactions. For example:

  • Electron-withdrawing groups (e.g., Cl, F) at the 8-position enhance kinase inhibition by increasing electrophilicity, as seen in N4-(3-chloro-4-fluorophenyl) analogs .
  • Methoxyethoxy chains improve solubility and bioavailability, critical for in vivo efficacy .

Q. What strategies mitigate stability issues (e.g., oxidation) during storage of this compound?

  • Lyophilization : Reduces hydrolytic degradation in aqueous solutions.
  • Antioxidant additives : Ascorbic acid (0.1% w/v) prevents oxidation during long-term storage .
  • Controlled atmosphere : Storage under nitrogen or argon minimizes oxidative side reactions .

Q. How can researchers leverage FAIR data principles to enhance reproducibility in quinazoline studies?

Adopt platforms like Chemotion ELN for structured data capture and RADAR4Chem for repository deposition, ensuring datasets include raw NMR spectra, synthetic protocols, and crystallographic coordinates (CIF files) . Metadata should align with IUPAC standards for compound identification.

Methodological Considerations

Q. Designing Experiments to Probe Redox Behavior

  • Cyclic voltammetry : Measures oxidation/reduction potentials in acetonitrile or DMF with 0.1 M TBAP as electrolyte.
  • Controlled potential electrolysis : Generates intermediates (e.g., N-oxides) for isolation and characterization .

Q. Validating Enzyme Inhibition Mechanisms

  • Kinetic assays : Use fluorescence-based substrates (e.g., ATPase assays) to determine IC₅₀ values.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics for structure-activity relationship (SAR) refinement .

Data Interpretation and Troubleshooting

4.1 Conflicting Crystallographic and Spectroscopic Data
If NMR suggests a planar quinazoline core but X-ray shows distortion, consider:

  • Crystal packing effects : Hydrogen bonding with solvent or counterions (e.g., Cl⁻) can distort geometry .
  • Dynamic effects : Solution-state NMR averages conformations, while X-ray captures static structures .

Q. Low Yield in Electrochemical Synthesis

  • Electrode fouling : Replace carbon electrodes periodically or use pulsed potentials.
  • Optimize electrolyte composition : Additives like TEMPO improve electron transfer efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.